

Validating the Specificity of Tilfrinib: A Comparative Kinase Profiling Guide

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Compound of Interest

Compound Name: *Tilfrinib*
Cat. No.: *B611377*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Tilfrinib**, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). We present a head-to-head comparison of **Tilfrinib**'s kinase specificity against other well-known kinase inhibitors, Bosutinib and Dasatinib, supported by representative experimental data. This guide is intended to assist researchers in evaluating the selectivity of **Tilfrinib** for their studies.

Introduction to Tilfrinib and Kinase Specificity

Tilfrinib has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer.[1][2][3] Brk/PTK6 is a key signaling node downstream of growth factor receptors like EGFR and HER2, and its activation promotes cancer cell proliferation, survival, and migration through pathways involving STAT3, Akt, and Rac1.[1][3][4]

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, rigorous validation of a kinase inhibitor's specificity is paramount. This guide provides a framework for

assessing the kinase profile of **Tilfrinib** in comparison to other inhibitors that target similar signaling pathways.

Comparative Kinase Profiling

To objectively assess the specificity of **Tilfrinib**, we have compiled a representative kinase profiling dataset. The following tables summarize the inhibitory activity of **Tilfrinib**, Bosutinib, and Dasatinib against a panel of selected kinases. The data for **Tilfrinib** is representative of its known high selectivity, while the data for Bosutinib and Dasatinib are based on publicly available information.

Table 1: Inhibitory Activity (IC50, nM) of **Tilfrinib**, Bosutinib, and Dasatinib against Primary Target and Key Off-Targets

Kinase	Tilfrinib (IC50, nM)	Bosutinib (IC50, nM)	Dasatinib (IC50, nM)
Brk/PTK6	3.15	25	1.2
SRC	>3000	1.2	0.55
ABL1	>10000	23	0.6
LCK	>5000	1.1	0.47
EGFR	>10000	>10000	110
HER2/ERBB2	>10000	>10000	360
VEGFR2	>10000	110	19

Data for **Tilfrinib** is representative of its high selectivity. Data for Bosutinib and Dasatinib is compiled from public sources.

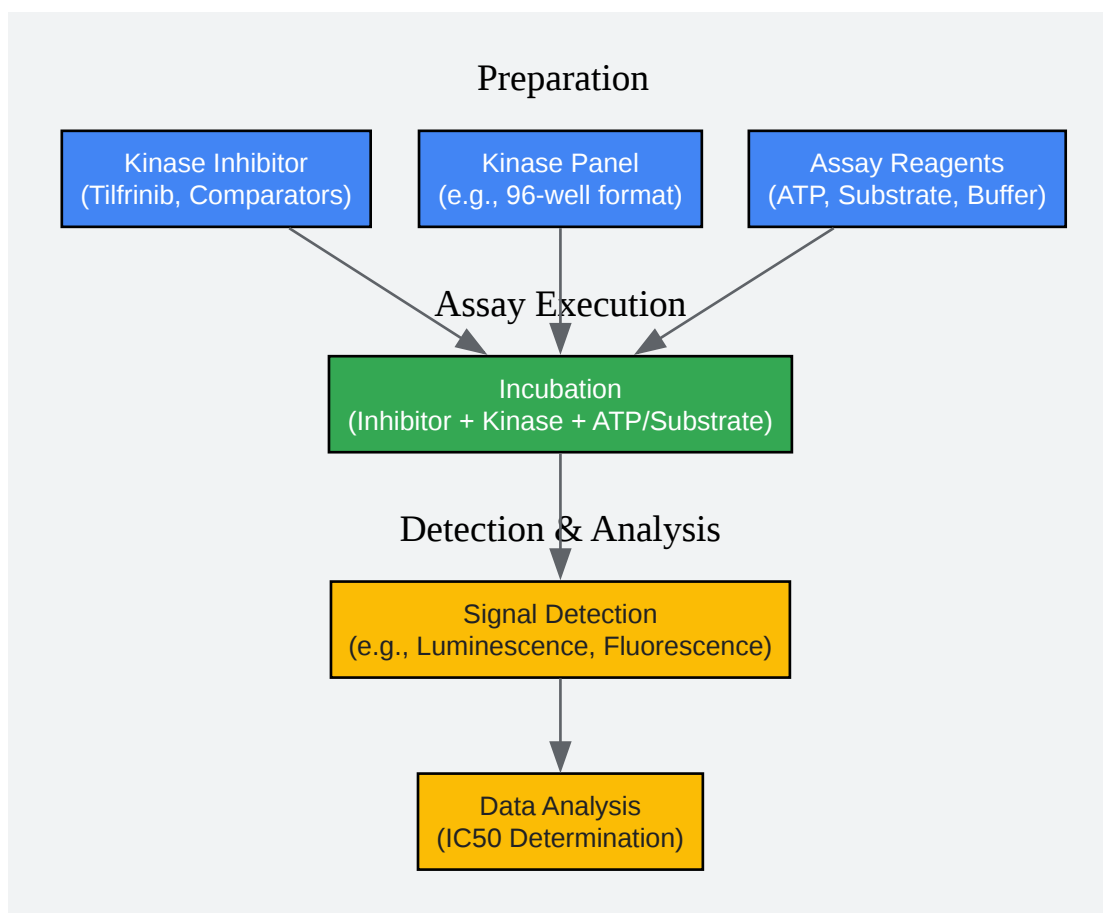
Table 2: Selectivity Profile - Percentage of Kinases Inhibited >50% at 1 μ M

Inhibitor	Percentage of Kinases Inhibited >50% (at 1 μ M)
Tilfrinib	< 1%
Bosutinib	~15%
Dasatinib	~30%

This data illustrates the broader kinase activity of each inhibitor at a high concentration.

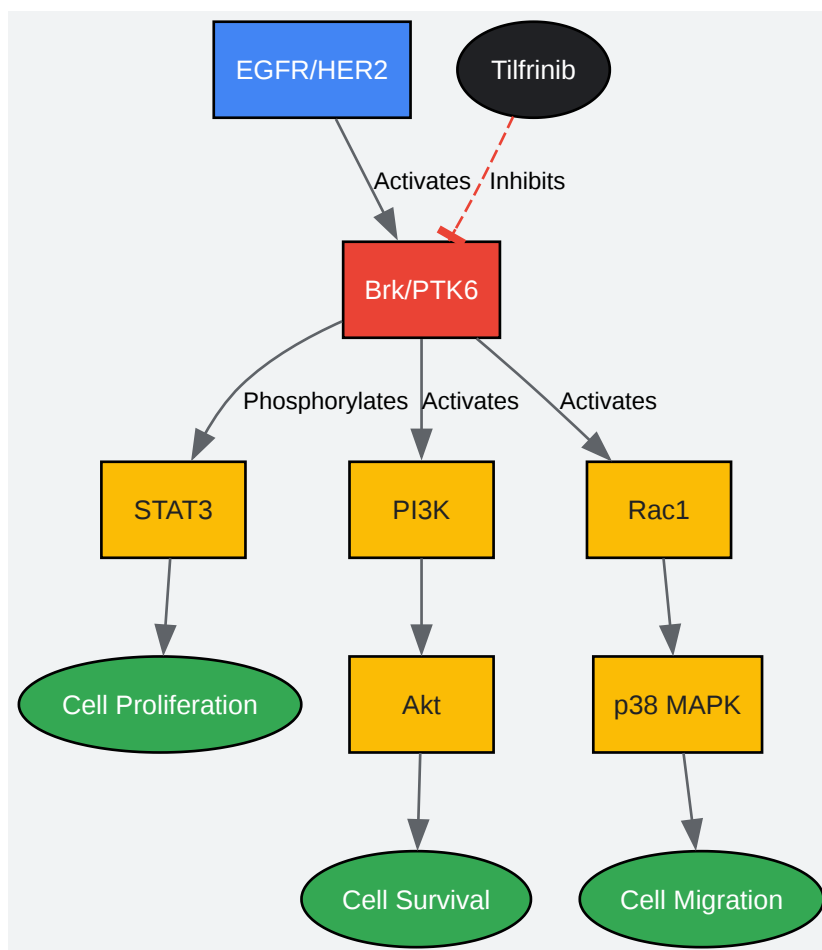
Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear understanding of the methodologies and biological context, we have included diagrams generated using Graphviz (DOT language).



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Figure 1: Experimental workflow for kinase profiling.



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References

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- 2. [aacrjournals.org \[aacrjournals.org\]](#)

- [3. Breast Tumour Kinase \(Brk/PTK6\) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro \[mdpi.com\]](#)
- [4. Brk/PTK6 signaling in normal and cancer cell models - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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